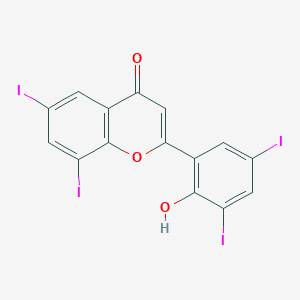
2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one typically involves multiple steps. One common method involves the reaction of 2-bromo-1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one with sodium N,N-diethyldithiocarbamate in acetone, yielding phenacyl carbodithioate . This intermediate is then subjected to cyclization using an eco-friendly reagent, HPW-SiO2, to form the desired tricyclic flavonoid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles are often applied to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its antiproliferative effects are linked to the induction of apoptosis and inhibition of cell division in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxy-3,5-diiodophenyl)-6-(3-methoxyphenoxy)-1,3-benzothiazole: This compound shares a similar iodine-substituted phenyl structure but differs in its benzothiazole core.
1,3-bis(2-hydroxy-3,5-diiodophenyl-methylideneamino)guanidine: This compound also contains iodine-substituted phenyl groups and exhibits aggregation-induced emission enhancement.
Uniqueness
2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one is unique due to its tricyclic flavonoid structure, which imparts distinct chemical and biological properties. Its multiple iodine substitutions enhance its reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
831224-45-4 |
|---|---|
Molecular Formula |
C15H6I4O3 |
Molecular Weight |
741.82 g/mol |
IUPAC Name |
2-(2-hydroxy-3,5-diiodophenyl)-6,8-diiodochromen-4-one |
InChI |
InChI=1S/C15H6I4O3/c16-6-1-8-12(20)5-13(22-15(8)11(19)4-6)9-2-7(17)3-10(18)14(9)21/h1-5,21H |
InChI Key |
WEKFWANIYMICSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=CC(=O)C3=C(O2)C(=CC(=C3)I)I)O)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















